

An In-depth Technical Guide to α -Irone and its Relationship with Ionones

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Compound of Interest

Compound Name: *alpha-Irone*

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Abstract

This technical guide provides a comprehensive overview of α -irone and its chemical and biological relationship to the ionones. It delves into their structural characteristics, synthetic pathways, physicochemical properties, and known signaling mechanisms. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering tabulated quantitative data for easy comparison, detailed experimental protocols for key synthetic methods, and visualizations of chemical structures and biological pathways to facilitate understanding.

Introduction: The Structural and Olfactory Relationship

Alpha-irone and the ionones are structurally related cyclic terpenoids that are highly valued in the fragrance industry for their characteristic floral scents, particularly those of violet and orris. The core chemical scaffold of both consists of a substituted cyclohexene ring attached to a butenone side chain.

The fundamental relationship lies in their shared parent structure. α -Irone is chemically a methylated derivative of α -ionone.^[1] Specifically, it is α -ionone with an additional methyl group at the 5-position of the cyclohexene ring.^[1] This seemingly minor structural modification has a

significant impact on their respective olfactory properties, with α -irone possessing a more radiant and substantive orris-like character compared to the violet-like scent of α -ionone.[2]

From a synthetic perspective, while structurally similar, their precursors differ. Ionones are typically synthesized from citral, whereas irones are synthesized from a methylated citral derivative.[3] The discovery of ionones was in fact a serendipitous event stemming from research on irones isolated from orris butter.[3]

Chemical Structures and Nomenclature

The chemical structures of α -irone, α -ionone, and β -ionone are presented below. The key difference is the position of the double bond in the cyclohexene ring and the presence of an extra methyl group in α -irone.

Caption: Chemical structures of α -Irone, α -Ionone, and β -Ionone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of α -irone, α -ionone, and β -ionone is provided in the tables below for direct comparison.

Table 1: Physicochemical Properties

Property	α -Irone	α -Ionone	β -Ionone
Molecular Formula	C ₁₄ H ₂₂ O[3]	C ₁₃ H ₂₀ O[4]	C ₁₃ H ₂₀ O[5]
Molecular Weight (g/mol)	206.33[3]	192.30[4]	192.30[5]
Appearance	Colorless liquid[3]	Colorless liquid[4]	Colorless liquid[5]
Density (g/mL at 20°C)	0.933[3]	0.927[4]	0.945[5]
Boiling Point (°C)	110 at 3 mmHg[2]	261[4]	127[5]
Flash Point (°C)	131[3]	94[4]	129[5]
Vapor Pressure (mmHg at 20°C)	0.00397[3]	0.00097[4]	0.0042[5]
Refractive Index (at 20°C)	1.490 - 1.500[3]	1.497 - 1.502[4]	1.517 - 1.522[5]
Solubility	Insoluble in water; soluble in alcohol and oils[6]	Insoluble in glycerin; soluble in alcohol and most fixed oils[6]	Soluble in alcohol and fixed oils; very slightly soluble in water[7]

Table 2: Spectroscopic Data

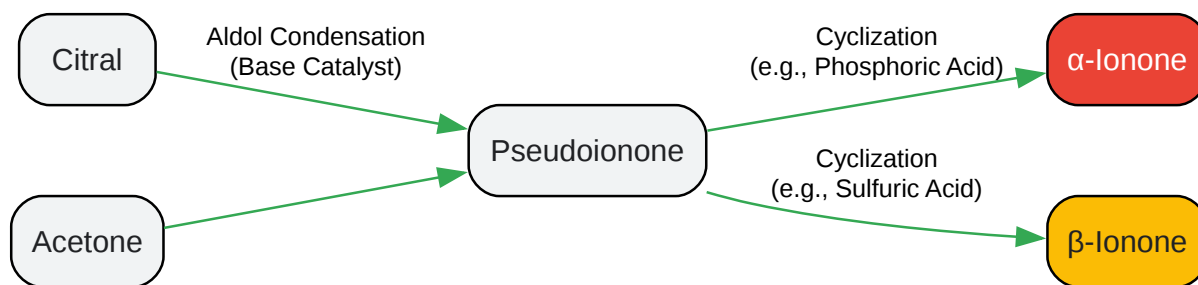
Spectroscopic Data	α -Irone	α -Ionone	β -Ionone
Mass Spectrometry (Major m/z peaks)	206 (M+), 191, 136, 121, 93, 43[8][9]	192 (M+), 177, 136, 121, 109, 93, 43[10] [11]	192 (M+), 177, 43[11]
^{13}C NMR (CDCl_3 , δ in ppm)	Data available[12]	198.26, 148.93, 132.38, 131.95, 122.68, 54.34, 32.53, 31.27, 27.80, 26.94, 26.83, 23.04, 22.77	Data available
^1H NMR (CDCl_3 , δ in ppm)	Data available	6.60, 6.07, 5.50, 2.27, 2.25, 2.04, 1.57, 1.67- 1.03, 0.93, 0.86[13]	Data available
IR Spectroscopy (cm^{-1})	Data available[14]	Data available[6]	Data available

Synthesis and Experimental Protocols

The synthesis of ionones and irones follows a similar chemical logic, involving an aldol condensation to form a pseudo-intermediate, followed by an acid-catalyzed cyclization.

Synthesis of Ionones

The synthesis of ionones begins with the aldol condensation of citral with acetone to form pseudoionone. This intermediate is then cyclized using an acidic catalyst. The choice of acid influences the isomeric ratio of the resulting ionones.



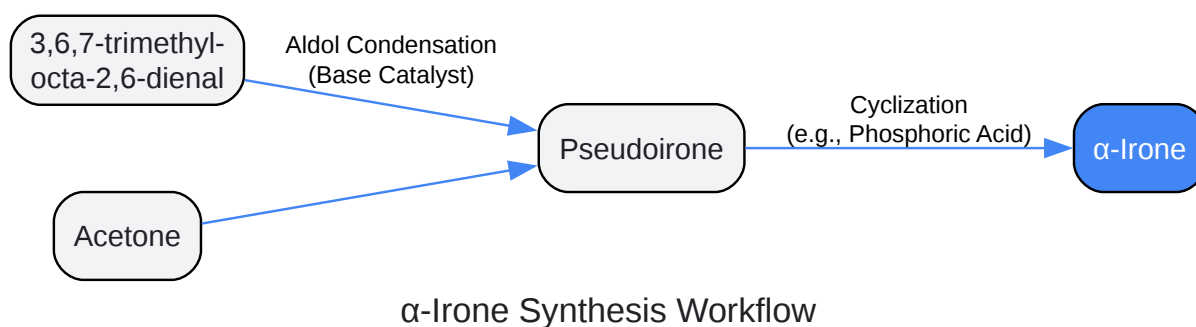
Ionone Synthesis Workflow

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Caption: General workflow for the synthesis of α - and β -ionone from citral and acetone.

Synthesis of α -Irone

The synthesis of α -irone follows a parallel route, starting from 3,6,7-trimethyl-octa-2,6-dienal (a branched citral analog) and acetone to yield pseudoirone. Subsequent cyclization, preferentially with phosphoric acid, yields α -irone.[3]



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Caption: General workflow for the synthesis of α -irone.

Detailed Experimental Protocol: Cyclization of Pseudoirone to α -Irone

The following protocol is a representative method for the acid-catalyzed cyclization of pseudoirone to produce a mixture of irone isomers, with a preference for the alpha isomer.

Materials:

- Pseudoirone
- Anhydrous solvent (e.g., diethyl ether, pentane)
- Cyclization agent (e.g., Boron trifluoride etherate, 85% Phosphoric Acid, or Chlorosulfonic Acid)[3][15][16]

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
- Cooling bath (ice-water or dry ice-acetone)
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** A solution of pseudoirone in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to the desired reaction temperature (e.g., 0-5°C for boron trifluoride, or as low as -70°C for chlorosulfonic acid) using an appropriate cooling bath.[\[16\]](#)[\[17\]](#)
- **Addition of Cyclizing Agent:** The cyclizing agent is added dropwise to the cooled solution of pseudoirone with vigorous stirring. The rate of addition should be controlled to maintain the desired reaction temperature.
- **Reaction Monitoring:** The reaction is stirred at the specified temperature for a period ranging from 45 minutes to several hours, depending on the chosen acid.[\[16\]](#)[\[17\]](#) The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Upon completion, the reaction is quenched by carefully pouring the mixture into a stirred solution of saturated sodium bicarbonate and ice. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, a mixture of irone isomers, is purified by vacuum distillation to yield the desired α -irone.[\[18\]](#) The purity and isomeric ratio of the final product can be determined by GC-MS analysis.[\[19\]](#)

Note: The choice of acid catalyst and reaction conditions significantly influences the yield and the isomeric ratio of the resulting irones. For instance, using boron trifluoride can favor the formation of specific stereoisomers of α -irone.[16] Chlorosulfonic acid has been reported to give high yields of α -irone at very low temperatures.[15][17]

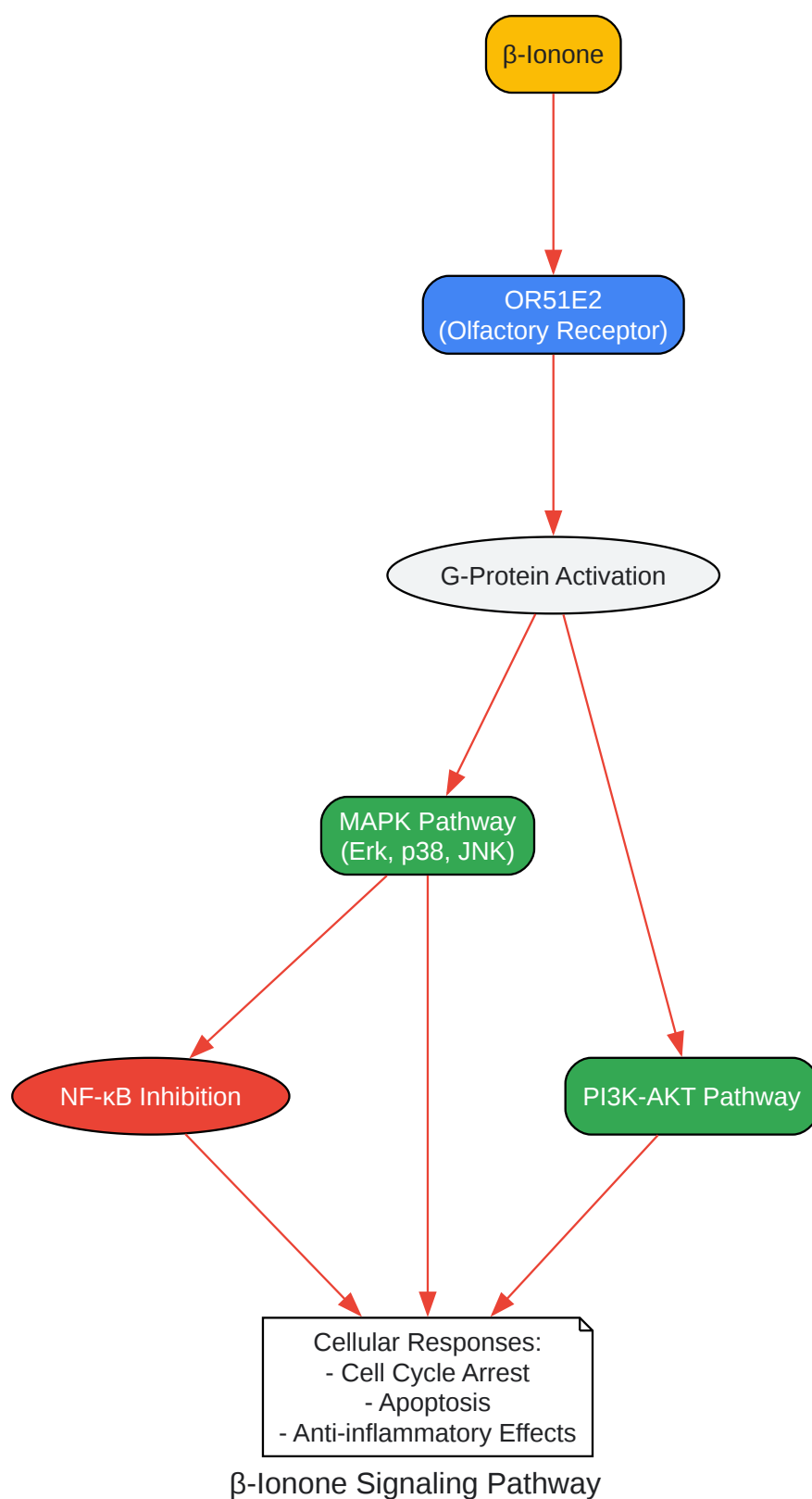
Biological Activity and Signaling Pathways

While both ionones and irones are primarily known for their olfactory properties, research has uncovered significant biological activities, particularly for β -ionone.

β -Ionone Signaling Pathway

β -Ionone has been shown to exert a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4] These effects are primarily mediated through the activation of the olfactory receptor 51E2 (OR51E2), a G-protein coupled receptor.[4] Activation of OR51E2 by β -ionone triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT pathways.[4]

The activation of these pathways can lead to various cellular responses, including cell cycle arrest, apoptosis, and modulation of inflammatory responses.[4] For instance, β -ionone has been shown to inhibit the NF- κ B and MAPK pathways, leading to a reduction in pro-inflammatory mediators.[4]



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Caption: Simplified signaling pathway of β -ionone via the OR51E2 receptor.

α -Irone and α -Ionone Biological Activity

The biological activities of α -irone and α -ionone are less extensively studied compared to β -ionone. Some studies suggest that α -ionone may act as an antagonist to the OR51E2 receptor, potentially inhibiting the effects of β -ionone.[4] However, other reports indicate that α -ionone can also act as an agonist.[4] Further research is required to fully elucidate the biological roles and mechanisms of action for α -irone and α -ionone.

Conclusion

Alpha-irone and the ionones share a close structural and synthetic relationship, with α -irone being a methylated analog of α -ionone. This subtle structural difference leads to distinct olfactory profiles. While the synthesis of both compound classes follows a similar pattern of condensation and cyclization, the choice of starting materials and catalysts is crucial in determining the final product. The biological activities of these compounds, particularly β -ionone, are an emerging area of research with potential implications for drug development. The well-defined signaling pathway for β -ionone through the OR51E2 receptor provides a foundation for further investigation into the therapeutic potential of this class of molecules. This guide provides a foundational resource for researchers to explore the chemistry and biology of α -irone and its relationship to the ionones.

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